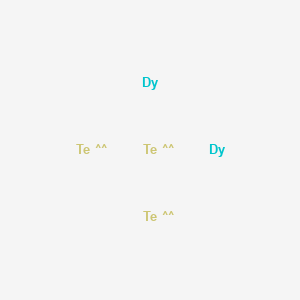
Tellure de dysprosium
Vue d'ensemble
Description
Synthesis Analysis
Dysprosium telluride can be synthesized using different methods, including solid-state reactions and chemical vapor deposition. A notable approach involves the solid-state route with boron as the reducing reagent, producing compounds like Dy4S4Te3 with significant photocatalytic activity under specific conditions (Guo & Guo, 2014).
Molecular Structure Analysis
The molecular structure of dysprosium telluride variants shows diversity, with compounds displaying complex structures. For instance, Dy4S4Te3 crystallizes in a monoclinic space group and features ladder-like layers linked by Dy-Te bonds, which is indicative of its unique structural characteristics (Guo & Guo, 2014). Similarly, Cs2Cu3DyTe4 features anionic layers separated by Cs+ cations, revealing the intricate arrangements possible within dysprosium telluride compounds (Babo, Choi, & Albrecht‐Schmitt, 2012).
Chemical Reactions and Properties
Chemical reactions involving dysprosium telluride include the formation of complex compounds through interactions with other elements. For example, the reaction of copper, dysprosium, and tellurium with cesium azide leads to the formation of CsCu3DyTe4, showcasing the compound's ability to form diverse structures (Babo, Choi, & Albrecht‐Schmitt, 2012).
Physical Properties Analysis
The physical properties of dysprosium telluride compounds are influenced by their molecular structure. The magnetic susceptibility measurements of Dy4S4Te3 indicate paramagnetic behavior, while optical properties studies reveal an energy gap of 1.43 eV, highlighting its potential in photocatalytic applications (Guo & Guo, 2014).
Chemical Properties Analysis
The chemical behavior of dysprosium telluride includes reactivity with various agents, leading to the formation of different coordination compounds and complexes. Its interaction with elements such as cesium and copper results in new compounds with varied magnetic and optical properties, demonstrating the compound's versatile chemical nature (Babo, Choi, & Albrecht‐Schmitt, 2012).
Applications De Recherche Scientifique
Matériaux thermoélectriques
Le tellure de dysprosium est utilisé dans le développement de matériaux thermoélectriques. Ces matériaux convertissent directement les différences de température en tension électrique et vice versa. Le dopage au dysprosium dans les matériaux thermoélectriques à base de bismuth-tellure peut influencer la microstructure et la texturation, ce qui est crucial pour améliorer leur facteur de qualité thermoélectrique (ZT). L'ajout de dysprosium peut entraîner une réduction de la taille des particules, ce qui affecte à son tour la taille des grains dans les échantillons massifs, conduisant à une meilleure texturation et potentiellement à des valeurs ZT plus élevées .
Photocatalyse
Dans le domaine de la photocatalyse, le this compound est prometteur. Les nanoparticules d'oxyde de zinc dopées au dysprosium, par exemple, ont été étudiées pour leurs propriétés photocatalytiques, en particulier dans la décoloration des colorants textiles. Le dopage au dysprosium peut améliorer l'activité photocatalytique de ces nanoparticules, les rendant plus efficaces dans les applications de remédiation environnementale .
Points quantiques
Points quantiques: sont des particules semi-conductrices qui ont des propriétés quantiques. Les points quantiques de this compound sont connus pour leurs spectres d'émission étroits, qui peuvent varier de 490 nm à 740 nm. Ces propriétés les rendent adaptés à diverses applications optiques avancées, notamment les technologies de l'énergie solaire .
Semi-conducteurs magnétiques
Le dysprosium a un grand nombre d'électrons non appariés au niveau électronique 4-f, qui peuvent introduire des niveaux résonnants lors du dopage de composés à base de tellure. Cela fait du this compound un candidat intéressant pour les semi-conducteurs magnétiques, où l'interaction des moments magnétiques localisés avec le spin des électrons de conduction peut influencer considérablement les propriétés du matériau .
Spintronique
Le moment magnétique intrinsèque du dysprosium, qui est le plus grand parmi les lanthanides, peut être exploité en spintronique. Ce domaine de recherche se concentre sur le spin des électrons plutôt que sur leur charge et peut conduire au développement de nouveaux types de dispositifs de stockage et de mémoire. Les propriétés magnétiques du this compound pourraient être essentielles pour faire progresser cette technologie .
Applications optiques
En raison de ses propriétés optiques uniques, le this compound est également utilisé dans des applications optiques avancées. Sa capacité à affecter l'absorption et l'émission de la lumière en fait un matériau précieux pour le développement de dispositifs tels que les lasers, les LED et les détecteurs qui nécessitent un contrôle précis des propriétés de la lumière .
Mécanisme D'action
Target of Action
Dysprosium telluride, a compound of dysprosium (Dy), primarily targets the thermoelectric materials, specifically Bismuth-Telluride . Dysprosium, a lanthanide, is used to dope these thermoelectric materials, enhancing their properties . The primary role of dysprosium telluride is to improve the thermoelectric quality-factor (ZT) of these materials .
Mode of Action
The mode of action of dysprosium telluride involves several interrelated phenomena. The first one is particle size reduction of the original powder with increasing dysprosium content . This effect is explained by an increase in the ionicity of the covalently polar bonds Bi(Dy)–Te with increasing Dy content on account of the difference in the electro-negativity of Bi and Dy . The second effect is associated with average grain size reduction with increasing dysprosium content in bulk samples . This phenomenon also effects greater texturing in the samples .
Biochemical Pathways
The biochemical pathways affected by dysprosium telluride are primarily related to the formation of a specific defect structure in doped semiconductors, effecting resonant impurity energy levels in the conduction or valence band . This approach can be implemented by lanthanide doping of thermoelectric materials . It is also important that the interaction of localized magnetic moments of 4-f elements with the spin of conduction electrons can substantially increase in the Seebeck coefficient .
Pharmacokinetics
It is known that the compound’s properties can be optimized in different ways, such as alloying, creation of solid solutions, and nanostructuring . These methods can potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of dysprosium telluride’s action is the formation of resonant levels in thermoelectric materials . Dysprosium has a large number of unpaired electrons in the 4-f electronic level, so that on doping telluride-based compounds with dysprosium, can effect formation of resonant levels . This leads to an increase in the Seebeck coefficient, thereby improving the thermoelectric quality-factor (ZT) of these materials .
Action Environment
The action of dysprosium telluride is influenced by environmental factors such as temperature. For instance, dysprosium (III) telluride reacts with copper (II) telluride at high temperature to obtain phases such as DyCuTe2, DyCu5Te4, and Dy7Cu3Te12 . It and cadmium telluride can form CdDy2Te4 at high temperatures . These reactions demonstrate how the compound’s action, efficacy, and stability can be influenced by environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/2Dy.3Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYQCZLWJTXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Te].[Te].[Dy].[Dy] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2Te3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12159-43-2 | |
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didysprosium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is there limited research available on the magnetic properties of lanthanide chalcogenides, particularly monotellurides like DyTe?
A2: Research on the magnetic properties of lanthanide chalcogenides, especially monotellurides, is scarce due to challenges in synthesis and crystal growth []. These difficulties hinder the production of high-quality samples needed for detailed characterization and property investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



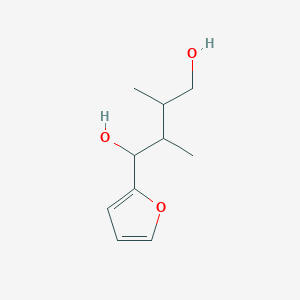
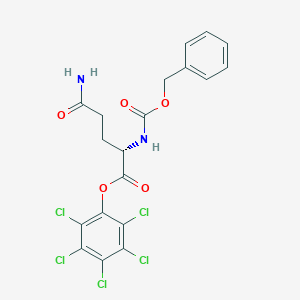
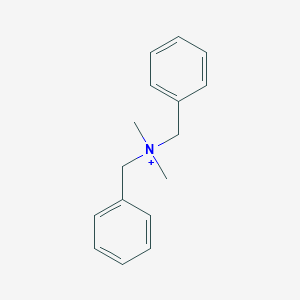
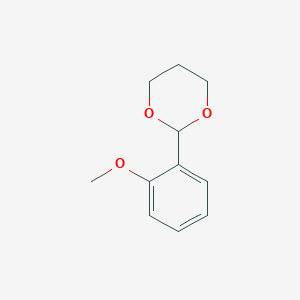

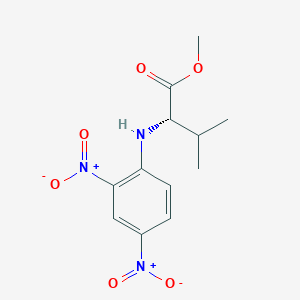


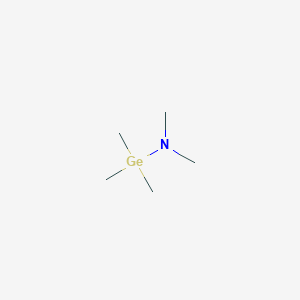
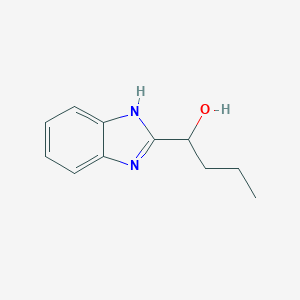

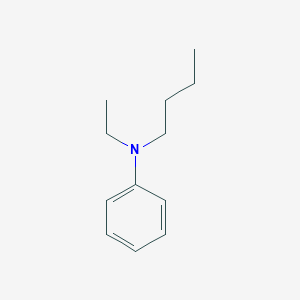
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
